7-(3-Methoxyphenyl)heptanoic acid
Description
7-(3-Methoxyphenyl)heptanoic acid is a medium-chain fatty acid derivative featuring a heptanoic acid backbone substituted at the terminal carbon (C7) with a 3-methoxyphenyl group. The methoxy group at the phenyl ring’s meta-position may confer unique electronic properties, influencing solubility, receptor binding, and metabolic stability compared to other substituents.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)heptanoic acid |
InChI |
InChI=1S/C14H20O3/c1-17-13-9-6-8-12(11-13)7-4-2-3-5-10-14(15)16/h6,8-9,11H,2-5,7,10H2,1H3,(H,15,16) |
InChI Key |
DZAIVACWSOJCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Furan rings (FuFAs) introduce rigidity and planar geometry, favoring membrane incorporation and antioxidant properties . Heteroaryl groups (e.g., pyridine in HMGR inhibitors) enable hydrogen bonding and steric interactions critical for enzyme inhibition .
Biological Activities :
- HMGR inhibitors () demonstrate how substituent steric bulk and electronic properties directly correlate with inhibitory potency. Smaller, electron-rich groups optimize activity.
- Tianeptine’s antidepressant action () underscores the importance of complex bicyclic structures in central nervous system targeting.
Physicochemical Properties
Table 2: Molecular and Physicochemical Data
*Estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
- The methoxy group reduces lipophilicity (LogP) compared to FuFAs with long alkyl chains (e.g., 7D5, LogP ~5.2).
- Oxo groups () introduce polarity but may reduce membrane permeability.
- Pharmaceutical derivatives like tianeptine balance lipophilicity and solubility for blood-brain barrier penetration .
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